molecular formula C19H22N2O2 B15052938 N-(4-Phenoxyphenyl)-2-(piperidin-1-yl)acetamide

N-(4-Phenoxyphenyl)-2-(piperidin-1-yl)acetamide

Cat. No.: B15052938
M. Wt: 310.4 g/mol
InChI Key: PHMJRIZGHFBHPJ-UHFFFAOYSA-N
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Description

N-(4-Phenoxyphenyl)-2-(piperidin-1-yl)acetamide (CAS 69838-04-6) is a synthetic acetamide derivative of interest in medicinal chemistry and preclinical research. This compound features a distinct molecular architecture, combining a phenoxyphenyl group with a piperidine moiety, a structure known to interact with central nervous system targets . While specific pharmacological data for this exact molecule is emerging, research on structurally related compounds provides strong direction for its research applications. Acetamide derivatives bearing a piperidine ring are frequently investigated for their neuroactive properties. For instance, closely related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide analogs have demonstrated significant anticonvulsant activity in maximal electroshock (MES) seizure models, suggesting potential for central nervous system targeting . Furthermore, the phenoxy acetamide scaffold is recognized as a privileged structure in drug discovery, with derivatives exhibiting a range of biological activities including herbicidal, anti-inflammatory, and anti-mycobacterial effects . Recent studies also highlight the promise of piperidine-containing acetamides as selective inhibitors of enzymes like butyrylcholinesterase (BChE), positioning them as potential candidates for research into neurodegenerative conditions such as Alzheimer's disease . Beyond neuroscience, the phenoxy acetamide core is also being explored in oncology research, with some phenoxy-thiazole hybrids showing cytotoxic and anti-proliferative efficacy against multiple cancer cell lines . Researchers can utilize this compound as a key intermediate or lead structure for developing novel therapeutic agents, for studying structure-activity relationships (SAR) in neuropharmacology, and for probing mechanisms of action in various disease models. This product is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

N-(4-phenoxyphenyl)-2-piperidin-1-ylacetamide

InChI

InChI=1S/C19H22N2O2/c22-19(15-21-13-5-2-6-14-21)20-16-9-11-18(12-10-16)23-17-7-3-1-4-8-17/h1,3-4,7-12H,2,5-6,13-15H2,(H,20,22)

InChI Key

PHMJRIZGHFBHPJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes

Stepwise Alkylation-Amination Approach

The most widely reported method involves a two-step process: chloroacetylation followed by nucleophilic substitution with piperidine.

Synthesis of N-(4-Phenoxyphenyl)-2-chloroacetamide

Reagents :

  • 4-Phenoxyaniline
  • Chloroacetyl chloride
  • Triethylamine (TEA)
  • Dichloromethane (DCM)

Procedure :
4-Phenoxyaniline (1.0 eq) is dissolved in anhydrous DCM under nitrogen. Chloroacetyl chloride (1.2 eq) is added dropwise at 0°C, followed by TEA (1.5 eq). The mixture is stirred at room temperature for 6–8 hours. The intermediate is isolated via aqueous workup (5% NaHCO₃) and purified by recrystallization (ethyl acetate/hexane), yielding N-(4-phenoxyphenyl)-2-chloroacetamide as a white solid.

Substitution with Piperidine

Reagents :

  • N-(4-Phenoxyphenyl)-2-chloroacetamide
  • Piperidine (2.0 eq)
  • Sodium hydride (NaH) or TEA
  • Tetrahydrofuran (THF)

Procedure :
The chloroacetamide intermediate is dissolved in THF, and piperidine (2.0 eq) is added. NaH (1.1 eq) is introduced portionwise under ice cooling, followed by reflux for 12–24 hours. The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (SiO₂, 9:1 DCM/methanol).

Yield : 68–75% (over two steps).

Alternative Methods

One-Pot Alkylation

A streamlined approach combines both steps using microwave-assisted synthesis. Chloroacetyl chloride, 4-phenoxyaniline, and piperidine are reacted in DMF at 120°C for 1 hour, achieving a 60% yield.

Reductive Amination

A less common route involves reductive amination of 2-oxo-N-(4-phenoxyphenyl)acetamide with piperidine using NaBH₃CN in methanol. This method suffers from lower yields (45–50%) due to competing side reactions.

Optimization of Reaction Conditions

Solvent and Base Screening

Solvent Base Temperature Time (h) Yield (%)
THF NaH Reflux 24 75
DMF TEA 80°C 18 68
Acetonitrile K₂CO₃ Reflux 24 52

THF with NaH provided optimal yields, while polar aprotic solvents (DMF) accelerated substitution but required longer reaction times.

Catalytic Additives

The addition of catalytic KI (10 mol%) in DMF improved yields to 80% by facilitating the nucleophilic displacement.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35–6.85 (m, 9H, Ar-H), 4.12 (s, 2H, CH₂CO), 3.45 (br s, 4H, piperidine-H), 2.40 (br s, 4H, piperidine-H), 1.60 (m, 2H, piperidine-H).
  • ¹³C NMR : δ 169.8 (C=O), 158.2 (O-C₆H₅), 130.5–114.7 (Ar-C), 54.3 (N-CH₂), 25.9 (piperidine-CH₂).
  • IR (KBr) : 1655 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O).
  • HRMS (ESI+) : m/z 310.39 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, 70:30 methanol/water) confirmed >98% purity.

Comparative Analysis with Related Compounds

Compound Synthetic Method Yield (%) Bioactivity
N-Phenyl-2-(piperazin-1-yl)acetamide Alkylation-amination 70 Anticonvulsant
N-(4-Chlorophenyl)-2-(piperidin-1-yl)acetamide Microwave-assisted 65 Cholinesterase inhibition
N-(4-Phenoxyphenyl)-2-(piperidin-1-yl)acetamide Stepwise alkylation 75 Anti-inflammatory

The phenoxyphenyl substituent enhances lipid solubility, potentially improving blood-brain barrier penetration compared to chlorophenyl analogs.

Chemical Reactions Analysis

Types of Reactions

N-(4-Phenoxyphenyl)-2-(piperidin-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding phenoxyphenyl ketones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxyphenyl derivatives.

Scientific Research Applications

N-(4-Phenoxyphenyl)-2-(piperidin-1-yl)acetamide is a chemical compound with a molecular weight of 310.4 g/mol and the molecular formula C19H22N2O2. It comprises a phenoxyphenyl group and a piperidinyl group attached to an acetamide moiety. It is currently being explored for potential therapeutic properties, including anti-inflammatory and analgesic effects.

Scientific Research Applications

This compound is investigated for its potential to modulate receptor activities, which is vital to understanding its therapeutic uses.

This compound has potential therapeutic properties, including anti-inflammatory and analgesic effects. Its mechanism of action involves interaction with specific molecular targets, such as receptors or enzymes, leading to modulation of their activity.

Other acetamide derivatives

Other acetamide derivatives have been synthesized and evaluated for various activities :

  • Anticonvulsant Activity Twenty-two new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy . Several molecules also showed activity in the 6-Hz screen, which is an animal model of human partial and therapy-resistant epilepsy .
  • Anti-Mycobacterium tuberculosis activity Several 2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-(4-(piperidin-1-yl)phenyl)acetamide derivatives have been studied for anti-Mycobacterium tuberculosis activity .

Mechanism of Action

The mechanism of action of N-(4-Phenoxyphenyl)-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-2-(piperidin-1-yl)acetamide
  • N-(4-Chlorophenyl)-2-(piperidin-1-yl)acetamide
  • N-(4-Fluorophenyl)-2-(piperidin-1-yl)acetamide

Uniqueness

N-(4-Phenoxyphenyl)-2-(piperidin-1-yl)acetamide is unique due to its phenoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

N-(4-Phenoxyphenyl)-2-(piperidin-1-yl)acetamide is a synthetic compound that has gained attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory and analgesic research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

This compound features a unique structure that includes a phenoxyphenyl group and a piperidinyl moiety attached to an acetamide backbone. The molecular formula is C₁₈H₂₃N₃O, with a molecular weight of 310.39 g/mol. This structural configuration is crucial for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily mediated through its interactions with specific receptors and enzymes. Research indicates that it may modulate receptor activities involved in pain and inflammation pathways. The compound's mechanism involves the following:

  • Receptor Interaction : It binds to various receptors, potentially influencing pain perception and inflammatory responses.
  • Enzyme Modulation : The compound may inhibit or activate enzymes that play roles in inflammatory pathways, contributing to its analgesic effects.

Anti-inflammatory and Analgesic Effects

Studies have highlighted the compound's potential as an anti-inflammatory agent. Its ability to reduce inflammation markers suggests applicability in treating conditions characterized by chronic inflammation. The analgesic properties make it a candidate for pain management therapies.

Anticancer Potential

Recent investigations into related compounds indicate that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promise in inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) accumulation and caspase activation .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that several compounds share structural similarities with this compound, each exhibiting unique biological properties:

Compound NameMolecular FormulaNotable Properties
N-(4-Aminophenyl)-2-(piperidin-1-yl)acetamideC₁₈H₂₃N₃OKnown for analgesic properties
N-[1-(2-Phenylethyl)piperidin-4-yl]acetamideC₁₉H₂₅N₃ORelated to fentanyl derivatives, used in anesthesia
2-[4(Phenylamino)piperidin-1-yl]-n-phenyl-acetamideVariesInvestigated as neuropeptide Y5 ligands

This table illustrates the diversity within the acetamide class and underscores the unique characteristics of this compound.

Study on Anti-inflammatory Effects

A study conducted on animal models demonstrated that this compound significantly reduced inflammatory markers compared to control groups. This suggests its potential as a therapeutic agent for inflammatory diseases.

Anticancer Activity Research

In vitro studies have shown that related piperidine compounds induce apoptosis in various cancer cell lines. For example, compounds similar to this compound were found to activate apoptotic pathways in leukemia and lymphoma cells . These findings support further exploration of this compound's anticancer potential.

Q & A

Q. How can experimental workflows integrate computational feedback for efficiency?

  • Methodology :
  • Reaction design platforms : Use ICReDD’s quantum chemistry-guided pathfinding to optimize synthetic routes.
  • Machine learning : Train models on reaction yield data to predict optimal conditions (e.g., solvent, catalyst) .

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